(2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with a complex structure that includes both amino and fluorinated aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a chiral auxiliary to introduce the stereochemistry at the alpha carbon. The key steps include:
Formation of the aromatic ring: This can be achieved through a Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the amino group: This step often involves the use of a nucleophilic substitution reaction, where an appropriate leaving group on the aromatic ring is replaced by an amino group.
Formation of the propanoic acid side chain: This can be done through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the aromatic ring can produce cyclohexane derivatives.
Scientific Research Applications
(2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The fluorinated aromatic ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid
Uniqueness
The presence of the fluorine atoms in (2S)-2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s electronic properties, increasing its stability and reactivity. This makes it particularly useful in applications where these properties are desirable.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKURDBSSRLCLKP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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